3-bromo-5-chloro-N-[4-chloro-3-(4-chlorobenzoyl)phenyl]-2-hydroxybenzamide
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Overview
Description
3-bromo-5-chloro-N-[4-chloro-3-(4-chlorobenzoyl)phenyl]-2-hydroxybenzamide is a complex organic compound with multiple halogen substitutions It is characterized by the presence of bromine, chlorine, and hydroxyl groups attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-chloro-N-[4-chloro-3-(4-chlorobenzoyl)phenyl]-2-hydroxybenzamide typically involves multiple steps, including halogenation, acylation, and coupling reactionsThe final step involves coupling the acylated product with a hydroxyl-substituted benzamide under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of each reaction step .
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-chloro-N-[4-chloro-3-(4-chlorobenzoyl)phenyl]-2-hydroxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures
Common Reagents and Conditions
Substitution: Reagents like N-bromosuccinimide (NBS) and chlorinating agents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce more complex aromatic compounds .
Scientific Research Applications
3-bromo-5-chloro-N-[4-chloro-3-(4-chlorobenzoyl)phenyl]-2-hydroxybenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-bromo-5-chloro-N-[4-chloro-3-(4-chlorobenzoyl)phenyl]-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-5-chloro-4-hydroxybenzaldehyde
- 5-bromo-4-chloro-3-indolyl N-acetyl-beta-D-glucosaminide
- N-(4-Bromo-phenyl)-2-chloro-benzamide
Uniqueness
3-bromo-5-chloro-N-[4-chloro-3-(4-chlorobenzoyl)phenyl]-2-hydroxybenzamide is unique due to its specific combination of halogen substitutions and the presence of both benzoyl and hydroxyl groups.
Properties
Molecular Formula |
C20H11BrCl3NO3 |
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Molecular Weight |
499.6 g/mol |
IUPAC Name |
3-bromo-5-chloro-N-[4-chloro-3-(4-chlorobenzoyl)phenyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C20H11BrCl3NO3/c21-16-8-12(23)7-15(19(16)27)20(28)25-13-5-6-17(24)14(9-13)18(26)10-1-3-11(22)4-2-10/h1-9,27H,(H,25,28) |
InChI Key |
CHWKQPBTHUPXCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)NC(=O)C3=C(C(=CC(=C3)Cl)Br)O)Cl)Cl |
Origin of Product |
United States |
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